Dimethylphosphine oxide

Descripción general

Descripción

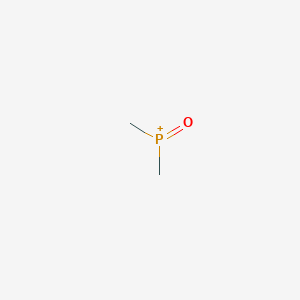

Dimethylphosphine oxide (DMPO) is an organophosphorus compound with the chemical formula (CH₃)₂P(O)H . It appears as a colorless liquid that is soluble in polar organic solvents. Notably, it exists predominantly in the phosphine oxide form , rather than the hydroxy tautomer. A related compound is diphenylphosphine oxide , and both are sometimes referred to as secondary phosphine oxides .

Synthesis Analysis

DMPO can be synthesized through the hydrolysis of chlorodimethylphosphine : [ \text{Me}_2\text{PCl} + \text{H}_2\text{O} \rightarrow \text{Me}_2\text{P(O)H} + \text{HCl} ] Alternatively, diethylphosphite can be used as a starting material, leading to DMPO via a series of reactions involving Grignard reagents and hydrolysis .Aplicaciones Científicas De Investigación

1. Materials Chemistry and Organic Synthesis

Overview

DMPO is a pentavalent phosphorus compound that has found significant applications in materials chemistry and organic synthesis. It serves as a versatile building block for the design of various biologically active compounds, pharmaceuticals, and advanced materials.

Summary

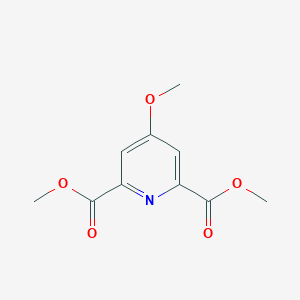

In recent years, researchers have made substantial progress in the synthesis of P(O)R₂-substituted six-membered N-heterocycles, including pyridines, pyridazines, pyrimidines, and pyrazines bearing phosphonates and phosphine oxides . These heterocycles play crucial roles in materials science, catalysis, and drug discovery.

Experimental Procedures

The synthesis of DMPO-based heterocycles involves several steps:

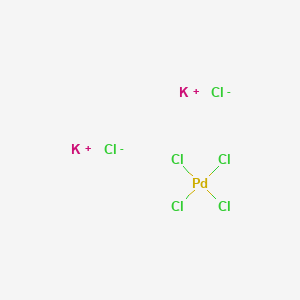

- Catalysis : Palladium-catalyzed coupling reactions have been successful in introducing DMPO moieties into the heterocyclic framework .

Results and Outcomes

The outcomes of DMPO-based heterocycle synthesis include:

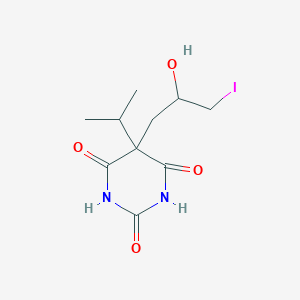

- Biological Activities : DMPO-derived pyridines exhibit anticancer, antidiabetic, and antioxidant properties. Phosphorus-modified pyrimidines serve as inhibitors of enzymes involved in diseases like hepatitis C .

- Materials Design : DMPO-containing compounds contribute to the development of novel materials with desirable characteristics, such as dyes and polymers .

2. Asymmetric Synthesis of P-Chiral Organophosphorus Compounds

Overview

DMPO plays a crucial role in the asymmetric synthesis of P-chiral organophosphorus compounds. These compounds find applications in stereoselective synthesis and asymmetric catalysis.

Summary

Recent advances in asymmetric synthesis have led to the development of efficient methods for creating P-chiral phosphorus compounds. These compounds exhibit diverse reactivity and have become valuable tools in organic chemistry.

Experimental Procedures

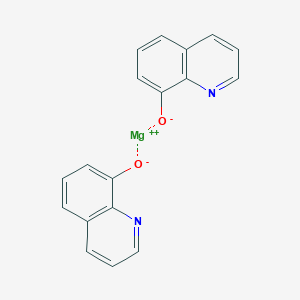

Researchers employ various strategies, including chiral ligands and catalytic systems, to achieve asymmetric synthesis. DMPO-based ligands participate in transition metal-catalyzed reactions, enabling the formation of P-stereogenic centers .

Results and Outcomes

The outcomes of DMPO-assisted asymmetric synthesis include:

3. Unsymmetrical Bis(phosphine) Oxides in Catalysis

Overview

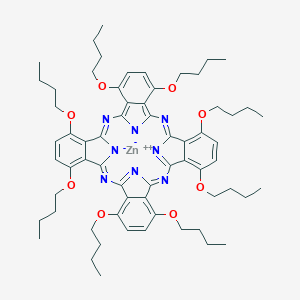

Unsymmetrical bis(phosphine) oxides, including DMPO derivatives, have applications in catalysis.

Summary

These ligands play a crucial role in transition metal-catalyzed reactions, such as ethylene polymerization and copolymerization of propene and carbon monoxide . They offer advantages over symmetrical ligands due to their unique steric and electronic properties.

Experimental Procedures

Researchers synthesize unsymmetrical bis(phosphine) oxides, including DMPO-based ligands, and evaluate their performance in various catalytic processes.

Results and Outcomes

The outcomes of using DMPO-based ligands in catalysis include:

- Temperature Stability : These ligands exhibit improved stability at elevated temperatures compared to analogous imine–imine ligands .

Volkova, Y., & Zavarzin, I. (2023). Synthesis of Phosphorus (V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. Molecules, 28(6), 2472. Read more Recent Advances in Asymmetric Synthesis of Р-Stereogenic Organophosphorus Compounds. (2014). In Topics in Organometallic Chemistry (Vol. 44, pp. 1–34).

Propiedades

IUPAC Name |

dimethyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OP/c1-4(2)3/h1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAWEUZTDVWTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992833 | |

| Record name | Dimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethylphosphine oxide | |

CAS RN |

7211-39-4 | |

| Record name | Dimethylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007211394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)

![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)